molecular formula C14H26N2O4 B11844245 tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

Cat. No.: B11844245
M. Wt: 286.37 g/mol
InChI Key: CNTQVZYSRYLVBU-GHMZBOCLSA-N
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Description

This compound is a cyclohexane derivative featuring a tert-butyl carbamate group and a methoxy(methyl)carbamoyl substituent at the (1R,3R)-configured 3-position. The tert-butyl carbamate (Boc) group is a common protecting moiety for amines in organic synthesis, while the methoxy(methyl)carbamoyl group introduces a polar, electron-withdrawing substituent.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m1/s1

InChI Key

CNTQVZYSRYLVBU-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl N-[(1R,3R)-3-Hydroxycyclohexyl]carbamate (CAS 1638744-95-2)
  • Structure : Replaces the methoxy(methyl)carbamoyl group with a hydroxyl (-OH) at the 3-position.
  • Molecular Formula: C₁₁H₂₁NO₃ (MW: 215.29) .
  • Key Differences : The hydroxyl group enhances hydrophilicity but reduces stability under acidic conditions compared to the carbamoyl group. This compound is likely used as a synthetic intermediate for further functionalization.
tert-Butyl N-[(1R,3R)-3-(Bromomethyl)cyclohexyl]carbamate
  • Structure : Substitutes the carbamoyl group with a bromomethyl (-CH₂Br) moiety.
  • Molecular Formula: C₁₂H₂₂BrNO₂ (MW: 306.24) .
  • Key Differences : The bromine atom introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling), making it valuable in constructing complex scaffolds.
tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2)
  • Structure : Features a fluorine atom at the 3-position instead of the carbamoyl group.
  • Molecular Formula: C₁₁H₂₀FNO₂ (MW: 217.28) .
  • Key Differences : Fluorine’s electronegativity and metabolic stability make this derivative suitable for drug candidates requiring improved bioavailability.

Ring Size and Heteroatom Modifications

tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate
  • Structure : Piperidine ring replaces cyclohexane, retaining the methoxy(methyl)carbamoyl group.
  • Molecular Formula : C₁₄H₂₆N₂O₄ (MW: 286.37) .
tert-Butyl ((1r,3r)-3-(Chlorosulfonyl)cyclobutyl)carbamate
  • Structure : Cyclobutane ring with a chlorosulfonyl (-SO₂Cl) substituent.
  • Molecular Formula: C₉H₁₅ClNO₄S (MW: 268.74) .
  • Key Differences : The sulfonyl chloride group enables cross-coupling reactions, while the strained cyclobutane ring may influence target selectivity in drug design.

Pharmacologically Relevant Analogues

Edoxaban Intermediate: tert-Butyl [(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
  • Structure: Cyclohexane core with an amino (-NH₂) and dimethylaminocarbonyl group.
  • Molecular Formula : C₁₅H₂₇N₃O₃ (MW: 297.39) .
  • Key Differences: The amino group facilitates hydrogen bonding in thrombin inhibition, as seen in the anticoagulant Edoxaban.

Pharmacological Profiles

  • Hydrophilicity : Hydroxyl and carbamoyl derivatives exhibit higher solubility than halogenated or hydrocarbon analogues.
  • Metabolic Stability : Fluorinated and tert-butyl-protected compounds show enhanced resistance to enzymatic degradation .
  • Target Binding : The methoxy(methyl)carbamoyl group’s electron-withdrawing nature may enhance interactions with serine residues in proteases.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituent Applications Reference
Target Compound* C₁₅H₂₇N₂O₄† ~311.39† Methoxy(methyl)carbamoyl Protease inhibitor intermediates -
tert-Butyl N-[(1R,3R)-3-Hydroxycyclohexyl]carbamate C₁₁H₂₁NO₃ 215.29 Hydroxyl Synthetic intermediate
tert-Butyl N-[(1R,3R)-3-(Bromomethyl)cyclohexyl]carbamate C₁₂H₂₂BrNO₂ 306.24 Bromomethyl Cross-coupling precursor
tert-Butyl N-(3-Fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 217.28 Fluorine Bioavailability optimization
Edoxaban Intermediate C₁₅H₂₇N₃O₃ 297.39 Amino, dimethylaminocarbonyl Anticoagulant development

*Exact molecular formula inferred from structural analogues. †Estimated based on similar compounds in and .

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